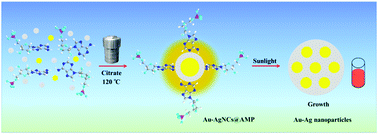Hydrothermal synthesis of novel photosensitive gold and silver bimetallic nanoclusters protected by adenosine monophosphate (AMP)†
Journal of Materials Chemistry C Pub Date: 2017-09-07 DOI: 10.1039/C7TC03440G
Abstract
Herein, a rapid and effective hydrothermal synthesis method was employed for the preparation of Au and Ag bimetallic nanoclusters protected by adenosine monophosphate (Au–AgNCs@AMP); the Au–AgNCs@AMP show large Stokes shift (∼200 nm) and strong luminescence emission with a high quantum yield (QY = 8.46%). Moreover, to the best of our knowledge, it is for the first time that the hydrothermal synthesis method has been employed to prepare bimetal nanoclusters protected by small molecules, which is a simple, easy-to-operate, one-pot, and time saving method. Through employing gold nanoclusters as seed and monitoring the preparation process, it can be understood that Au–AgNCs@AMP are formed with a core–shell structure, where gold atoms serve as the core and silver atoms are distributed on the surface as a shell. In addition, the Au–AgNCs@AMP show an obvious color change and turned from colorless to orange accompanied by a slight luminescence quenching upon exposure to sunlight; moreover, a new absorption peak appears between 400 and 500 nm, which gradually increases with the exposure time, and the mean particle size of the products also increases from 2.25 to 10.0 nm. The intrinsic mechanism of the novel photosensitivity has been attributed to the hydroxyl groups on the sugar ring of AMP that react with silver ions on the surface of the bimetal nanoclusters and induce an increase in the particle size. Herein, we have presented a new and feasible synthesis method for small molecule-protected bimetal nanoclusters to improve their luminescence properties.


Recommended Literature
- [1] Inside front cover
- [2] Towards sustainable polymer chemistry with homogeneous metal-based catalysts
- [3] Structural stabilization of honeybee wings based on heterogeneous stiffness
- [4] Metal-assisted synthesis of salen-based porous organic polymer for highly efficient fixation of CO2 into cyclic carbonates†
- [5] On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation†
- [6] Mechanistic study of electrochemical treatment of basic green 4 dye with aluminum electrodes through zeta potential, TOC, COD and color measurements, and characterization of residues
- [7] Analysis of steroids. Part X. Determination of 21-amino corticosteroids
- [8] Hybrid chitosan derivative–carbon support for oxygen reduction reactions†
- [9] Effects of micro-bubbles on the nucleation and morphology of gas hydrate crystals
- [10] Correction: Crystallinity-modulated hollow CeO2−x nanorods as free radical scavengers for long-term photostability in organic photovoltaics

Journal Name:Journal of Materials Chemistry C
Research Products
-
CAS no.: 1517-51-7
-
CAS no.: 124387-19-5









